molecular formula C9H11NO3S B1289634 3-acetyl-4-methylbenzenesulfonamide CAS No. 189814-25-3

3-acetyl-4-methylbenzenesulfonamide

Cat. No.: B1289634
CAS No.: 189814-25-3
M. Wt: 213.26 g/mol
InChI Key: QJGXCLXTYLJQKG-UHFFFAOYSA-N
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Description

3-acetyl-4-methylbenzenesulfonamide is a compound that has garnered attention in various scientific fields such as pharmaceuticals, materials science, and organic chemistry. It is also known as N-(4-methylphenyl)-3-oxobutanamide and has the molecular formula C9H11NO3S with a molecular weight of 213.26 g/mol.

Mechanism of Action

Target of Action

3-Acetyl-4-methylbenzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting bacterial growth and multiplication .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, 3-Acetyl-4-methylbenzene-1-sulfonamide disrupts the folic acid synthesis pathway . Folic acid is a vital cofactor in the synthesis of nucleic acids. Its deficiency leads to impaired DNA synthesis and cell division, affecting the growth and survival of bacteria .

Pharmacokinetics

They are also known to have high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of folic acid synthesis by 3-Acetyl-4-methylbenzene-1-sulfonamide leads to a decrease in bacterial growth and multiplication . This results in a bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .

Action Environment

The action of 3-Acetyl-4-methylbenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with acetyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-Methylbenzenesulfonamide+Acetyl chlorideThis compound+HCl\text{4-Methylbenzenesulfonamide} + \text{Acetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methylbenzenesulfonamide+Acetyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as FeCl3 can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-acetyl-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its sulfonamide group, which is known for antibacterial properties.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: A precursor in the synthesis of 3-acetyl-4-methylbenzenesulfonamide.

    Sulfonimidates: Sulfur-containing compounds with similar structural features and applications.

    Sulfoximines: Another class of sulfur-containing compounds with medicinal chemistry properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-acetyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6-3-4-8(14(10,12)13)5-9(6)7(2)11/h3-5H,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGXCLXTYLJQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594071
Record name 3-Acetyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189814-25-3
Record name 3-Acetyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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